A Technical Guide to the Structural Properties and Exact Mass of 20α-Dihydropregnenolone-d5 3-Sulfate Sodium Salt
A Technical Guide to the Structural Properties and Exact Mass of 20α-Dihydropregnenolone-d5 3-Sulfate Sodium Salt
An In-depth Technical Guide
Introduction
20α-Dihydropregnenolone-d5 3-Sulfate Sodium Salt is a high-purity, stable isotope-labeled steroid derivative of significant interest to researchers in endocrinology, neurobiology, and drug metabolism. As a deuterated analog of an endogenous sulfated neurosteroid, its primary and most critical application is as an internal standard for quantitative analysis by mass spectrometry.[1] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte while maintaining nearly identical chemical and chromatographic properties.[2]
This guide provides a comprehensive technical overview of the structural properties, exact mass, and analytical characterization of this essential reference material. Understanding these core attributes is paramount for ensuring the accuracy, precision, and validity of experimental data in demanding research applications. We will delve into the causality behind analytical choices, present self-validating protocols, and ground all claims in authoritative references.
Chemical and Structural Identity
The precise structure of an internal standard is its most fundamental property. Any ambiguity can compromise the integrity of quantitative results. The identity of 20α-Dihydropregnenolone-d5 3-Sulfate Sodium Salt is defined by its steroid backbone, specific stereochemistry, the position of its sulfate moiety, and the stable isotope labels.
| Identifier | Value |
| IUPAC Name | sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate (for the unlabeled compound)[3] |
| Synonyms | (3β,20S)-Pregn-5-ene-3,20-diol-d5 3-(Hydrogen Sulfate) Sodium Salt[4][5] |
| CAS Number | 131320-06-4 (for the unlabeled sodium salt)[3][4][5] |
| Molecular Formula | C₂₁H₂₈D₅NaO₅S[4][5] |
The Steroid Backbone: Pregn-5-ene-3β,20α-diol
The molecule is built upon a C21 pregnane steroid framework. Key structural features include:
-
A four-ring cyclopenta[a]phenanthrene nucleus, characteristic of all steroids.
-
A double bond between carbon atoms 5 and 6 (Δ5), a defining feature of pregnenolone and its derivatives.[6]
-
Two hydroxyl groups, one at the C3 position and another at the C20 position, prior to sulfation.
Critical Stereochemistry: 3β and 20α (20S) Configuration
Stereochemistry dictates biological activity and analytical behavior. The designation "20α" refers to the orientation of the hydroxyl group on carbon 20. In the Cahn-Ingold-Prelog system, this corresponds to an (S) configuration at this chiral center.[3] This makes it a distinct stereoisomer from its 20β counterpart, and this specificity is crucial as metabolic enzymes often exhibit high stereoselectivity.[1] The sulfate group is in the β-position at C3, which is the natural configuration for many endogenous steroids.
The 3-Sulfate Moiety: Enhancing Analytical Utility
The sulfate ester at the C3 position significantly increases the polarity and water solubility of the steroid.[1] This modification is critical for two reasons:
-
It mimics the structure of endogenously produced sulfated steroids, which represent a major circulating pool of steroid hormones and precursors.[7]
-
The sulfate group provides a readily ionizable site, making the molecule exceptionally well-suited for analysis by electrospray ionization (ESI) mass spectrometry in negative ion mode.[8]
Deuterium Labeling (d5): The Key to Quantification
The incorporation of five deuterium atoms is the defining feature that enables its use as an internal standard.[1] Deuterium (²H) is a stable, non-radioactive isotope of hydrogen that increases the mass of the molecule by approximately 5 Daltons. This mass difference allows a mass spectrometer to easily distinguish the internal standard from the unlabeled, endogenous analyte in a complex biological sample.[2] The locations of the deuterium atoms are strategically placed on carbon atoms where they are not susceptible to chemical exchange, ensuring the stability of the label throughout sample preparation and analysis. The exact positions should always be confirmed from the Certificate of Analysis provided by the supplier.
Physicochemical and Mass Data
For any quantitative standard, precise mass and consistent physical properties are non-negotiable. These values form the basis of instrument calibration and data processing.
| Property | Value | Significance |
| Average Molecular Weight | 425.57 g/mol [4][5] | Used for gravimetric preparations of stock solutions. |
| Monoisotopic (Exact) Mass | 425.2260 Da | Calculated Value. Essential for high-resolution mass spectrometry (HRMS) to confirm identity and for setting precursor/product ion m/z values in targeted MS/MS experiments. |
| Appearance | Crystalline solid[9] | A stable form for long-term storage. |
| Storage | -20°C[9][10] | Ensures long-term stability (≥4 years) by minimizing degradation.[9][10] |
Solubility and Handling: A Practical Approach
As a Senior Application Scientist, I must emphasize that proper handling is critical to leveraging the compound's full potential. Sulfated steroids are notoriously difficult to dissolve directly in aqueous buffers.[9][10]
Recommended Solubilization Protocol:
-
Prepare a High-Concentration Stock Solution: First, dissolve the crystalline solid in an organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice.[10] For a related compound, solubility in DMSO is approximately 30 mg/mL.[9]
-
Dilution into Aqueous Media: To prepare a working solution, slowly add the DMSO stock solution to the desired aqueous buffer (e.g., cell culture media, PBS) while vortexing or stirring. This rapid mixing prevents localized high concentrations that can cause precipitation.[10]
-
Fresh Preparation: Aqueous working solutions should be prepared fresh for each experiment. Do not store diluted aqueous solutions for more than a day, as the compound may precipitate over time.[9]
Analytical Characterization Methodologies
The trustworthiness of an internal standard relies on a self-validating system of analytical checks. Mass spectrometry confirms its mass and utility, while NMR spectroscopy provides the ultimate confirmation of its structure.
Mass Spectrometry: Exact Mass Confirmation and Quantitative Workflow
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for using and verifying this standard.[11][12] The analysis of intact sulfated steroids is performed using ESI in negative ion mode, which generates a strong signal for the negatively charged [M-Na]⁻ or [M-H]⁻ ion.[8][13]
Detailed Protocol: LC-MS/MS Analysis for Quantification
-
Sample Preparation: Spike biological samples (e.g., serum, cell lysate) with a known concentration of 20α-Dihydropregnenolone-d5 3-Sulfate Sodium Salt. Perform a solid-phase extraction (SPE) or protein precipitation to clean the sample.[11]
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve the analyte from isomers and matrix components.
-
-
Mass Spectrometer Settings (Triple Quadrupole):
-
Ionization: ESI, Negative Mode.
-
MRM Transitions:
-
Collision Energy (CE): Optimize for the fragmentation of the precursor to the m/z 96.9 product ion.
-
Caption: Workflow for quantitative analysis using the deuterated standard.
NMR Spectroscopy for Definitive Structural Verification
While MS confirms mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides incontrovertible proof of the molecular structure, including stereochemistry and the location of the deuterium labels.[6]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 1-5 mg of the compound in a suitable deuterated solvent, such as methanol-d4 (CD₃OD) or DMSO-d6.
-
¹H NMR Analysis: Acquire a standard one-dimensional proton NMR spectrum. The absence of signals at the positions where deuterium atoms have been substituted provides direct evidence of labeling. The integration of remaining signals should correspond to the non-deuterated protons.
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. Carbons directly attached to deuterium will appear as multiplets (typically a 1:1:1 triplet due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts. This confirms the location of the labels.[14]
-
2D NMR (COSY, HSQC): For a complete assignment, two-dimensional experiments are employed. A COSY spectrum reveals proton-proton couplings, while an HSQC spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the entire steroid backbone.[6]
Caption: Logical workflow for unambiguous structural confirmation via NMR.
Conclusion
20α-Dihydropregnenolone-d5 3-Sulfate Sodium Salt is more than a chemical; it is a precision tool that underpins the validity of quantitative steroid research. Its well-defined structure, confirmed by stereospecific synthesis and verifiable by NMR, combined with its precise monoisotopic mass, makes it an ideal internal standard. By following the rigorous analytical and handling protocols outlined in this guide, researchers can confidently leverage this standard to achieve the highest levels of accuracy and reproducibility in the study of steroid metabolism, pharmacokinetics, and endocrinology.
References
- Benchchem. 20α-Dihydro Pregnenolone-d5.
- Santa Cruz Biotechnology. 20α-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt, CAS 131320-06-4 (unlabeled).
- LGC Standards. 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt.
- Pharmaffiliates. 20α-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt.
- Wang, Y., et al. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. PMC.
- Galuska, C. E., et al. Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS-MS). PubMed.
- ResearchGate. Mass Spectrometry Combinations for Structural Characterization of Sulfated-Steroid Metabolites | Request PDF.
- Galuska, C. E., et al. Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography- tandem mass spectrometry. Justus-Liebig-Universität Gießen.
- LGC Standards. 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium.
- bioRxiv. Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact M.
- Benchchem. Technical Support Center: 20α-Dihydro Pregnenolone 3-Sulfate Sodium Salt.
- NP-MRD. Showing NP-Card for 17alpha,20alpha-Dihydroxypregn-4-en-3-one (NP0000610).
- Cayman Chemical. Dehydroepiandrosterone Sulfate (sodium salt) Product Information.
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- ResearchGate. 13C NMR spectroscopy of some 20-ketopregnanes.
- NP-MRD. Showing NP-Card for 20alpha-Dihydroprogesterone (NP0087023).
- Longdom Publishing. A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug.
- Calvin, H. I., & Lieberman, S. SYNTHESIS OF PREGNENOLONE SULFATE, DEHYDROISOANDROSTERONE SULFATE, 17-ALPHA-HYDROXYPREGNENOLONE SULFATE AND DELTA-5-PREGNENETRIOL SULFATE BY THE NORMAL HUMAN ADRENAL GLAND. PubMed.
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